3,3-Dimethyl-3h-indole
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Overview
Description
3,3-Dimethyl-3H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activity and are prevalent in various alkaloids. The compound this compound is characterized by the presence of two methyl groups at the 3-position of the indole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-3H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole ring. For this compound, the starting materials would include a suitable ketone with the necessary methyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The use of palladium-catalyzed reactions, such as the Larock indole synthesis, can also be employed to produce highly functionalized indole derivatives.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-3H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indolenine derivatives.
Reduction: Reduction reactions can convert the indole ring to more saturated structures.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation can be achieved using appropriate halogens, nitric acid, and sulfuric acid, respectively.
Major Products: The major products formed from these reactions include various substituted indoles, indolenines, and other functionalized derivatives that can be further utilized in synthetic chemistry.
Scientific Research Applications
3,3-Dimethyl-3H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: The compound and its derivatives are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-3H-indole exerts its effects involves its interaction with various molecular targets. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can influence cellular pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Indole: The parent compound with a similar structure but without the methyl groups.
2,3-Dimethylindole: Another methylated indole derivative with different substitution patterns.
3-Methylindole: A simpler methylated indole with only one methyl group at the 3-position.
Uniqueness: 3,3-Dimethyl-3H-indole is unique due to the presence of two methyl groups at the 3-position, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This unique substitution pattern can lead to distinct interactions with biological targets and different synthetic applications.
Properties
Molecular Formula |
C10H11N |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3,3-dimethylindole |
InChI |
InChI=1S/C10H11N/c1-10(2)7-11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 |
InChI Key |
GTZVMEHLIMDKTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=NC2=CC=CC=C21)C |
Origin of Product |
United States |
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